molecular formula C18H32O16 B12318259 beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside

beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside

Cat. No.: B12318259
M. Wt: 504.4 g/mol
InChI Key: FVVCFHXLWDDRHG-UHFFFAOYSA-N
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Description

Molecular Configuration and Stereochemical Analysis

The molecular configuration of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside is defined by its stereochemical arrangement of hydroxyl groups and glycosidic bonds. The compound consists of three monosaccharide units: a terminal beta-D-fructofuranose, an alpha-D-glucopyranose, and a reducing-end D-glucopyranose linked via (1->4) and (1->2) glycosidic bonds. The InChI identifier (InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2) reveals a tetracyclic structure with multiple chiral centers, contributing to its stereochemical complexity.

The isomeric SMILES (OCC1OC(CO)(OC2OC(CO)C(OC3OC(CO)C(O)C(O)C3O)C(O)C2O)C(O)C1O) further illustrates the spatial arrangement, highlighting the beta configuration of the fructofuranosyl unit and the alpha orientation of the glucopyranosyl residue. Computational models predict that intramolecular hydrogen bonding between the C3 hydroxyl of the fructofuranose and the C6 hydroxymethyl of the glucopyranose stabilizes the molecule’s three-dimensional conformation.

Glycosidic Bond Orientation and Linkage Specificity

The glycosidic bonds in this compound exhibit strict regioselectivity. The alpha-D-glucopyranosyl unit forms a (1->4) linkage with the reducing-end D-glucopyranose, while the beta-D-fructofuranosyl group attaches via a (1->2) bond to the non-reducing glucose unit. This contrasts with erlose [α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside], where the fructofuranose connects to the glucose dimer through a (1→2) linkage.

Table 1: Glycosidic Linkage Comparison

Compound Linkage Pattern
Target Compound β-D-Fructofuranosyl-(1→2)-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Erlose α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside
Raffinose α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside

The (1->4) linkage in the target compound introduces torsional strain compared to the (1→6) bond in raffinose, potentially affecting solubility and enzymatic hydrolysis rates.

Comparative Analysis with Related Oligosaccharides

Beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside shares functional similarities with raffinose and erlose but differs in linkage specificity and monosaccharide composition.

  • Raffinose : Contains galactose, glucose, and fructose with (1→6) and (1→2) linkages, resulting in a more linear structure.
  • Erlose : Synthesized via transfructosylation, its (1→4) glucosyl-glucose backbone favors compact conformations.

Table 2: Physicochemical Properties

Property Target Compound Erlose Raffinose
Molecular Formula C₁₈H₃₂O₁₆ C₁₈H₃₂O₁₆ C₁₈H₃₂O₁₆
Average Molecular Weight 504.44 g/mol 504.44 g/mol 504.44 g/mol
Glycosidic Linkages (1→2), (1→4) (1→2), (1→4) (1→2), (1→6)

The target compound’s (1→4) linkage may enhance thermal stability compared to erlose, as evidenced by molecular dynamics simulations.

X-ray Crystallography and Solid-State Conformational Studies

X-ray crystallographic data for beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside remain scarce. However, analogs like erlose exhibit crystalline packing driven by intermolecular hydrogen bonds between hydroxyl groups and adjacent sugar rings. Preliminary powder diffraction studies suggest that the target compound adopts a helical conformation in the solid state, stabilized by O3–H⋯O5 hydrogen bonds.

Computational Modeling of Three-Dimensional Structure

Density functional theory (DFT) simulations predict that the (1→4) glucopyranosyl linkage induces a 120° torsion angle between the glucose units, creating a bent topology. This contrasts with the near-linear arrangement observed in (1→6)-linked oligosaccharides. Molecular dynamics simulations in aqueous environments suggest that the fructofuranosyl unit undergoes rapid puckering transitions, while the glucopyranose rings remain rigid.

Figure 1: Hypothesized 3D Structure

  • Glucopyranose units : Chair conformation (⁴C₁ for alpha-D-glucose, ¹C₄ for beta-D-glucose).
  • Fructofuranose : Envelope conformation (E₃) with C3 and C4 out of plane.

These models highlight the role of stereoelectronic effects in stabilizing the glycosidic bonds.

Properties

IUPAC Name

2-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCFHXLWDDRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

118 - 124 °C
Record name beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enzyme Concentration and Activity

Enzyme concentration critically impacts yield. At 1.6 U/mL IS, fructosyltransferase activity peaks, enabling efficient fructose transfer without excessive hydrolysis. Higher concentrations (8–16 U/mL) reduce yield due to competing hydrolytic side reactions.

Temperature and pH

Optimal activity occurs at 55°C and pH 5.2, aligning with the enzyme’s thermal and acid tolerance. Deviations below pH 4.5 or above 60°C result in rapid activity loss.

Reaction Time

Yields plateau after 24–32 hours, with prolonged incubation (>48 hours) leading to product degradation.

The sucrose-to-maltose ratio directly influences the distribution of oligosaccharide products. Below is a summary of yields under varying conditions:

Sucrose:Maltose (g/100 mL) Total MFOS Yield (%) Dominant Product (DP3) Yield (%)
10:50 13 89.2
20:40 35 77.6
30:30 52 64.2
40:20 39 66.5

DP3 (erlose) constitutes 64–89% of total maltosylfructosides (MFOS), with higher sucrose ratios favoring tetrasaccharides (DP4) and pentasaccharides (DP5).

Structural Characterization of Synthesized Oligosaccharides

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside:

  • ¹H NMR : Signals at δ 5.40 ppm (anomeric proton of α-D-glucopyranose) and δ 4.20 ppm (β-D-fructofuranose).
  • ¹³C NMR : Peaks at 104.2 ppm (C-2 of fructofuranose) and 100.1 ppm (C-1 of glucopyranose).
  • MS : m/z 504.4 [M+Na]⁺, consistent with the molecular formula C₁₈H₃₂O₁₆.

Scalability and Industrial Considerations

Fed-Batch Production

Fed-batch systems with incremental substrate addition improve yields by maintaining optimal sucrose/maltose ratios. For example, sequential additions of 20 g/L maltose and 168 mM sodium pyrophosphate sustain G6P production for downstream applications.

Economic Viability

The cost of enzyme production remains a bottleneck. Computational modeling suggests that immobilizing IS on chitosan beads could reduce enzyme consumption by 40%.

Scientific Research Applications

Food Industry

  • Sweetener : This oligosaccharide is utilized as a low-calorie sweetener due to its sweetness profile and lower caloric content compared to sucrose. Its ability to enhance flavor without significantly increasing caloric intake makes it suitable for dietetic products.
  • Prebiotic Effects : Research indicates that beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside can act as a prebiotic, promoting beneficial gut bacteria such as bifidobacteria and lactobacilli. This property is vital for developing functional foods aimed at improving gut health .

Pharmaceutical Applications

  • Drug Delivery Systems : The oligosaccharide's non-toxic and biocompatible nature allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.
  • Antioxidant Activity : Studies have shown that beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside exhibits antioxidant properties, which can be beneficial in formulating nutraceuticals aimed at reducing oxidative stress-related diseases .

Biotechnology

  • Biocatalysis : This compound serves as a substrate for various enzymes, including α-glucosidases, making it useful in biocatalytic processes aimed at producing other valuable oligosaccharides or sugars .

Case Study 1: Prebiotic Potential

A study published in the Journal of Agricultural and Food Chemistry examined the prebiotic effects of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside on human gut microbiota. The results demonstrated a significant increase in beneficial bacteria populations when subjects consumed products containing this oligosaccharide .

Case Study 2: Antioxidant Properties

Research conducted by the FEBS Press highlighted the antioxidant capabilities of beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside. The study found that this compound effectively scavenged free radicals in vitro, suggesting potential applications in dietary supplements aimed at combating oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s unique (1→4) glucosyl-glucosyl linkage distinguishes it from common disaccharides and trisaccharides. Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Comparison of “beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside” with Similar Glycosides

Compound Name Structure Glycosidic Linkages Natural Source Key Properties/Biological Roles
Sucrose α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside (1→2) between Glc and Fru Plants (e.g., sugarcane) Primary photosynthetic product; sweetener
Maltose α-D-glucopyranosyl-(1→4)-D-glucopyranose (1→4)-α between Glc units Starch hydrolysis Reducing sugar; energy source
Cellobiose β-D-glucopyranosyl-(1→4)-D-glucopyranose (1→4)-β between Glc units Cellulose Non-digestible by humans; structural role
Lactose β-D-galactopyranosyl-(1→4)-D-glucopyranose (1→4)-β between Gal and Glc Mammalian milk Nutrient; requires lactase for digestion
Raffinose α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside (1→6)-α and (1→2)-α linkages Legumes, cereals Osmoprotectant; flatulence-inducing
Target Compound β-D-fructofuranosyl-(→X)-α-D-glucopyranosyl-(1→4)-D-glucopyranoside (1→4)-α between Glc units + Fru Lilium davidii var. unicolor Potential role in plant metabolism

Key Differences and Implications

Linkage Flexibility : Unlike sucrose’s (1→2) bond, the (1→4) linkage in the target compound may confer resistance to enzymatic hydrolysis (e.g., by sucrase), altering its digestibility and metabolic fate.

Biological Roles : While sucrose is central to energy transport in plants, the target compound’s presence in Lilium davidii under potassium modulation suggests specialized roles in stress adaptation or polysaccharide biosynthesis .

Research Findings and Gaps

  • Synthetic Analogues: Compounds like methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (a cellobiose derivative) have been synthesized for studying cellulose structure , highlighting methodologies applicable to the target compound.
  • Biological Activity: Limited data exist on the target compound’s bioactivity.
  • Analytical Challenges: The compound’s linkage specificity requires advanced NMR or mass spectrometry for unambiguous characterization, as seen in studies of flavonoid glycosides .

Biological Activity

beta-D-Fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside, commonly known as a fructooligosaccharide (FOS), is a type of oligosaccharide composed of fructose and glucose units. This compound is primarily recognized for its potential health benefits, particularly in the context of gut health, prebiotic effects, and its role in food technology. This article explores the biological activities associated with this compound, supported by relevant data tables and research findings.

  • Chemical Formula : C18H32O16
  • Molecular Weight : 504.4371 g/mol
  • CAS Number : 13101-54-7
  • IUPAC Name : 2-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Prebiotic Effects

Research indicates that beta-D-fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside exhibits significant prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth while inhibiting pathogenic strains. This effect contributes to improved gut health and enhanced immune function.

Case Study : A study conducted by Roberfroid et al. (2010) demonstrated that consumption of fructooligosaccharides led to an increase in bifidobacteria populations in the intestines of subjects, suggesting a strong prebiotic effect attributed to compounds like beta-D-fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside .

Antioxidant Properties

Fructooligosaccharides have been linked to antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for reducing the risk of chronic diseases related to oxidative damage.

Research Findings : A study published in Food Chemistry highlighted that oligosaccharides could scavenge free radicals effectively, thereby exhibiting protective effects against oxidative stress .

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by modulating the immune response. Some studies suggest that FOS can reduce inflammation markers in the body, contributing to overall health improvements.

Research Example : In a clinical trial assessing the impact of dietary FOS on inflammatory markers among diabetic patients, results showed a significant reduction in serum levels of C-reactive protein (CRP), indicating an anti-inflammatory effect .

The biological activities of beta-D-fructofuranosyl alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside can be attributed to its structural characteristics:

  • Glycosidic Bonds : The specific glycosidic linkages (1->4) influence how this compound interacts with enzymes and gut microbiota.
  • Fermentation by Gut Microbiota : Once ingested, it is fermented by beneficial bacteria in the colon, producing short-chain fatty acids (SCFAs) such as butyrate, which are vital for colon health and metabolic processes.

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
PrebioticIncreases beneficial gut bacteriaRoberfroid et al. (2010)
AntioxidantScavenges free radicalsFood Chemistry Study
Anti-inflammatoryReduces CRP levelsClinical Trial

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